5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide
Description
5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry. It is known for its potential as an antithrombotic agent, specifically as a direct inhibitor of Factor Xa, an enzyme crucial in the coagulation cascade . This compound has been studied for its efficacy in preventing and treating thromboembolic diseases .
Properties
IUPAC Name |
5-chloro-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c13-11-3-2-10(18-11)12(16)14-4-1-5-15-6-8-17-9-7-15/h2-3H,1,4-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXHVYJVANGMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride in toluene to form the corresponding acid chloride . This intermediate is then reacted with 3-(morpholin-4-yl)propylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide involves the inhibition of Factor Xa. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This selective inhibition is crucial for its anticoagulant properties .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another direct Factor Xa inhibitor with a similar mechanism of action.
Apixaban: A compound with a similar structure and function, used as an anticoagulant.
Uniqueness
5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is unique due to its specific structural features that allow for high selectivity and potency as a Factor Xa inhibitor. Its morpholine ring and thiophene carboxamide moiety contribute to its binding affinity and pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
